molecular formula C22H27ClO5 B13847933 21-Dehydro Alclometasone

21-Dehydro Alclometasone

Cat. No.: B13847933
M. Wt: 406.9 g/mol
InChI Key: QJLYCLAGWJJJGQ-PHCHRAKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Alclometasone is a synthetic corticosteroid derivative used primarily in dermatology. It is an impurity of Alclometasone, which is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is characterized by its molecular formula C22H27ClO5 and a molecular weight of 406.90 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Dehydro Alclometasone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and SeO2 (Selenium dioxide) for specific oxidation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

21-Dehydro Alclometasone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: DDQ, SeO2.

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the original steroid structure. These derivatives often retain the anti-inflammatory and antipruritic properties of the parent compound .

Scientific Research Applications

21-Dehydro Alclometasone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its effects on cellular processes and its potential as a model compound for steroid metabolism.

    Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions.

    Industry: Used in the development of new corticosteroid formulations and as a quality control standard in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of 21-Dehydro Alclometasone involves binding to the glucocorticoid receptor. This complex then migrates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction modulates the expression of various genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 21-Dehydro Alclometasone include:

    Alclometasone: The parent compound, known for its anti-inflammatory properties.

    Hydrocortisone: Another corticosteroid with similar therapeutic uses.

    Betamethasone: A more potent corticosteroid used in various inflammatory conditions.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .

Properties

Molecular Formula

C22H27ClO5

Molecular Weight

406.9 g/mol

IUPAC Name

2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1

InChI Key

QJLYCLAGWJJJGQ-PHCHRAKRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl

Origin of Product

United States

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